molecular formula C18H19N3O3S B2673642 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide CAS No. 1060284-91-4

2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide

Cat. No.: B2673642
CAS No.: 1060284-91-4
M. Wt: 357.43
InChI Key: ZGVWORUVPIHWKU-UHFFFAOYSA-N
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Description

The compound 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed for investigational use only. This molecule features a thiazolo[3,2-a]pyrimidinone core, a privileged scaffold recognized for its diverse biological activities . The 2,5-dimethylphenoxy moiety incorporated into its structure is a known pharmacophore often associated with antimicrobial and bioactive properties, suggesting potential for multi-target applications . Key Research Applications & Value: Oncology and Anticancer Research: Derivatives of the thiazolo[3,2-a]pyrimidinone scaffold have demonstrated potent cytotoxicity against a range of human cancer cell lines, including cervical adenocarcinoma (M-HeLa) and breast cancer (MCF-7) . This makes the compound a promising candidate for developing novel antitumor agents. Targeted Protein Inhibition: Structurally similar compounds have been identified as general inhibitors of Bcl-2 family proteins, such as Bcl-xL, Bcl-2, and Mcl-1 . These proteins are critical regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism of treatment resistance in cancers. Inhibiting these proteins can restore apoptosis in malignant cells. Antimicrobial Investigations: Given the established activity of related thiazole and 2,5-dimethylphenyl-containing compounds against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), this compound may also serve as a valuable scaffold for exploring new antimicrobial therapies . Mechanism of Action Insight: The proposed mechanism of action for this class of compounds involves the disruption of protein-protein interactions within the apoptotic pathway. Specifically, analogs of this compound are designed to mimic pro-apoptotic BH3 peptides, thereby competitively inhibiting the anti-apoptotic functions of Bcl-2 family proteins . This action can trigger mitochondrial outer membrane permeabilization and initiate the cascade of apoptosis, offering a strategic approach to combat cancers that evade cell death. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-6-11(2)14(9-10)24-13(4)16(22)20-15-12(3)19-18-21(17(15)23)7-8-25-18/h5-9,13H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVWORUVPIHWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Attachment of the Propanamide Group: The propanamide moiety can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

    Introduction of the 2,5-Dimethylphenoxy Group: This step typically involves a nucleophilic substitution reaction where the phenoxy group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolo[3,2-a]pyrimidine core, potentially converting them to alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its thiazolo[3,2-a]pyrimidine core is known for biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic uses.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its aromatic and heterocyclic structures are conducive to such applications.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-a]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiazolo[3,2-a]pyrimidine vs. Thiadiazolo[3,2-a]pyrimidine

  • Key Difference : Replacement of the thiazole ring with a thiadiazole in compounds like 2-R-5-oxo-5H-6-carboxamide-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine () alters electronic properties and bioactivity.

Substituent Variations at Position 6

Compound Position 6 Substituent Key Properties
Target Compound Propanamide Hydrogen bond donor/acceptor; metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl derivative () Ethyl carboxylate Ester hydrolysis susceptibility; lower metabolic stability
5-Amino-3-hydroxy-pyrazole derivatives () Carboxamide/carboxylate Variable hydrogen bonding; moderate solubility
  • Propanamide Advantage : The amide group in the target compound facilitates stronger intermolecular interactions (e.g., C=O and N–H bonds) compared to esters, improving crystallinity and receptor binding .

Aromatic Substituent Effects

  • 2,5-Dimethylphenoxy Group: Enhances lipophilicity (logP ~3.5 estimated) compared to 2,4,6-trimethoxybenzylidene (), which has higher polarity due to methoxy groups.
  • Pharmacological Impact: The dimethylphenoxy group may improve blood-brain barrier penetration, whereas trimethoxy derivatives () could favor solubility and hydrogen bonding with polar targets .

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Crystal Packing

  • Target Compound: The propanamide group enables bifurcated C–H···O and N–H···O interactions, similar to the ethyl carboxylate derivatives in .
  • Crystal Data Comparison: Target Compound (hypothetical): Predicted monoclinic system (similar to ) with Z = 4, but shorter a-axis due to compact propanamide substituents. Ethyl Carboxylate Analogues (): Larger unit cell volume (2318.1 ų) due to bulky 2,4,6-trimethoxybenzylidene groups.

Bioactivity Predictions

  • Thiazolo[3,2-a]pyrimidines : Demonstrated activity against tyrosine kinases and inflammatory cytokines .
  • Propanamide Advantage : Improved metabolic stability over esters () suggests longer plasma half-life, critical for oral drug candidates.

Biological Activity

The compound 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a derivative of thiazolo-pyrimidine, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive understanding of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both thiazole and pyrimidine moieties. The synthetic pathway often begins with the formation of the thiazole ring through the reaction of appropriate precursors under controlled conditions. The incorporation of the 2,5-dimethylphenoxy group is achieved through nucleophilic substitution reactions, which enhance the compound's lipophilicity and potential bioactivity.

Key Steps in Synthesis

  • Formation of Thiazole Ring : Utilizing α-haloketones and thioamides to yield thiazoles.
  • Nucleophilic Substitution : Introducing the 2,5-dimethylphenoxy group via nucleophilic attack on an activated electrophile.
  • Final Coupling : Completing the structure through amide bond formation.

Antimicrobial Properties

Research has demonstrated that compounds similar to This compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing thiazole and pyrimidine scaffolds have shown effectiveness against drug-resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity Against Specific Pathogens

CompoundPathogenActivity (MIC μg/mL)Reference
Compound AS. aureus (MRSA)8
Compound BE. faecium (VRE)16
Compound CC. auris4

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have indicated that thiazolo-pyrimidine derivatives can inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Inhibition of MDA-MB-231 Cell Line

A recent study evaluated the cytotoxic effects of various thiazolo-pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.

Table 2: Cytotoxicity Data Against MDA-MB-231

CompoundIC50 (μM)Mechanism
Compound D27.6Apoptosis induction
Compound E29.3Cell cycle arrest

The biological activities of This compound are believed to arise from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : Interference with signaling cascades that promote cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

A widely used method involves nucleophilic substitution or condensation reactions. For example, reacting ethyl carboxylate precursors with amines or hydrazines in alcoholic solvents (e.g., ethanol or methanol) under reflux conditions (78°C) yields carboxamide derivatives. Reaction progress is monitored via TLC, followed by purification using recrystallization or column chromatography. Yields exceeding 85% have been reported for analogous thiazolo-pyrimidine systems using this approach .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation requires a combination of:

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking in thiazolo-pyrimidine cores) .
  • Spectroscopy :
  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–175 ppm).
  • IR : Confirms amide C=O stretches (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • HPLC : Validates purity (>98%) using reverse-phase columns with UV detection.

Q. What spectroscopic techniques are most informative for analyzing this compound?

Key techniques include:

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons in the thiazolo-pyrimidine core.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic/heterocyclic regions.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (<2 ppm error) via ESI+ or MALDI-TOF .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity variations : Validate compound integrity via HPLC and elemental analysis.
  • Assay conditions : Use orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial testing).
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., 2,5-dimethylphenoxy vs. fluorobenzylidene groups) to identify critical pharmacophores .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Systematic SAR exploration involves:

  • Substituent variation : Synthesize derivatives with altered phenoxy or pyrimidinyl groups (e.g., electron-withdrawing vs. donating groups).
  • Biological testing : Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and cellular uptake (fluorescence tagging).
  • Computational modeling : Perform docking studies to predict binding modes with target proteins (e.g., kinases or bacterial enzymes) .

Q. What methodologies optimize reaction yields for complex heterocyclic systems?

Yield optimization strategies include:

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for condensation steps.
  • Catalyst use : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Design of Experiments (DoE) : Apply factorial design to evaluate temperature, stoichiometry, and reaction time interactions .

Q. How to address challenges in characterizing tautomeric or stereochemical dynamics?

Dynamic behavior in solution can be resolved via:

  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing signal coalescence at elevated temperatures.
  • X-ray diffraction : Capture solid-state conformation, especially for stereochemically complex substituents .
  • DFT calculations : Simulate energy barriers between tautomers or conformers using Gaussian or ORCA software.

Q. How to evaluate potential pharmacological applications?

Preclinical assessment includes:

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli).
  • Mechanistic studies : Measure apoptosis markers (caspase-3 activation) or membrane disruption (propidium iodide uptake).
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (Ames test) .

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